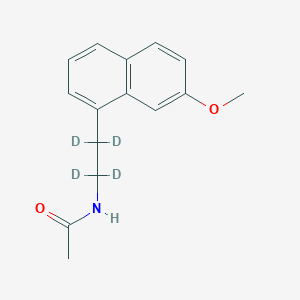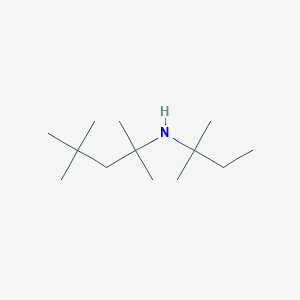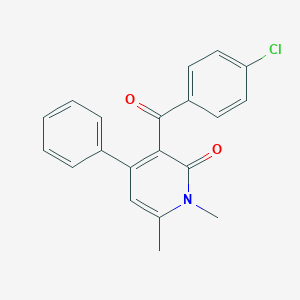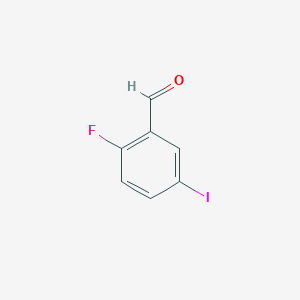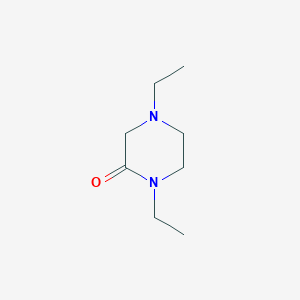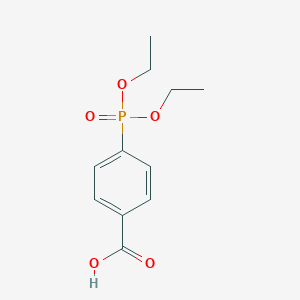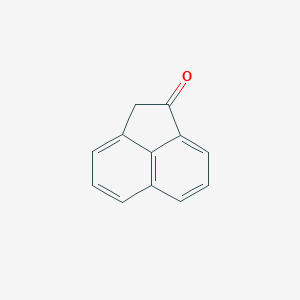
Acenaphthenone
Overview
Description
Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . It is a colorless solid . Coal tar consists of about 0.3% of this compound .
Synthesis Analysis
A new synthetic procedure for mono(arylhydrazino)acenaphthenones Ph-mhan (1) and 2-tol-mhan (2), based on the reaction of acenaphthenequinone with an arylhydrazonium salt, has been developed . These compounds were used further to obtain a series of heteroleptic cationic palladium (II) complexes .
Molecular Structure Analysis
Acenaphthene has a molecular formula of C12H10 . Its average mass is 154.208 Da and its mono-isotopic mass is 154.078247 Da .
Chemical Reactions Analysis
Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
Acenaphthene is a colorless solid . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 279.0±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C .
Scientific Research Applications
Synthesis of Acenaphthenequinones
1-Acenaphthenone serves as a precursor in the synthesis of acenaphthenequinones, which are valuable intermediates in organic chemistry. The one-pot synthesis from 1-acenaphthenone using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) is a notable method, yielding acenaphthenequinone with high efficiency .
Reactions with Nucleophiles
The compound undergoes various reactions with different nucleophiles, which can lead to a broad spectrum of derivatives. These derivatives have potential applications in the development of biologically active compounds and dyes .
Ring Cleavage and Enlargement
1-Acenaphthenone can undergo ring cleavage reactions, which are fundamental in the synthesis of complex organic molecules. For instance, its reaction with aqueous potassium hydroxide can lead to the formation of naphthaldehydic acid, a compound with potential applications in material science and pharmaceuticals .
Diels-Alder Reactions
This compound is involved in Diels-Alder reactions as a dienophile, contributing to the synthesis of various cyclic compounds. This reaction is crucial in the production of natural products and pharmaceuticals .
Bromination and Thiolation Reactions
Bromination and thiolation reactions of 1-acenaphthenone are important for modifying the electronic properties of the molecule, which is useful in the development of new materials for electronics and photonics .
Multicomponent Reactions
1-Acenaphthenone is used in multicomponent reactions, such as the synthesis of spiroacenaphthene derivatives. These reactions are valuable for creating complex molecules with potential applications in medicinal chemistry and drug discovery .
Safety and Hazards
Future Directions
Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . This suggests potential future directions for research in this area .
Mechanism of Action
1-Acenaphthenone, also known as Acenaphthenone, is a chemical compound with the formula C12H8O. It is a key intermediate in various chemical reactions and has been used in the synthesis of a variety of heterocyclic compounds .
Target of Action
It is known to be a versatile synthetic intermediate to polycyclic hydrocarbon and heterocyclic compounds .
Mode of Action
1-Acenaphthenone interacts with its targets through various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in dimethyl sulfoxide at room temperature to yield acenaphthenequinone . This reaction is an example of how 1-Acenaphthenone can interact with other compounds to form new products.
Biochemical Pathways
1-Acenaphthenone is involved in the synthesis of a variety of heterocyclic compounds. It serves as a building block in multicomponent reactions, contributing to the formation of complex molecular structures . For example, it can be used in the synthesis of spiroacenaphthylene compounds .
Result of Action
The molecular and cellular effects of 1-Acenaphthenone’s action largely depend on the specific context of its use. As a synthetic intermediate, its primary effect is the formation of new compounds with potential applications in various fields, including medicinal chemistry .
Action Environment
The action, efficacy, and stability of 1-Acenaphthenone can be influenced by various environmental factors. For instance, the yield of acenaphthenequinone from 1-Acenaphthenone was found to be 95% when the reaction was carried out in dimethyl sulfoxide at room temperature . This suggests that factors such as solvent and temperature can significantly impact the outcomes of reactions involving 1-Acenaphthenone.
properties
IUPAC Name |
2H-acenaphthylen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIOAKUBCTDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176885 | |
| Record name | 1-Acenaphthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acenaphthenone | |
CAS RN |
2235-15-6 | |
| Record name | 1(2H)-Acenaphthylenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acenaphthenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acenaphthenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acenaphthenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acenaphthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-acenaphthylen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACENAPHTHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Q & A
Q1: What is the molecular formula and weight of acenaphthenone?
A1: Acenaphthenone has the molecular formula C12H8O and a molecular weight of 168.19 g/mol.
Q2: What spectroscopic techniques are used to characterize acenaphthenone?
A2: Researchers commonly employ a variety of spectroscopic techniques to characterize acenaphthenone. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable insights into the structure and dynamics of acenaphthenone. 13C NMR, in particular, has been instrumental in studying its non-covalent interactions with dissolved fulvic acid. [, ]
- UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule, providing information about its light absorption and emission properties. [, ]
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in acenaphthenone by analyzing its characteristic vibrational frequencies. []
- Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of acenaphthenone and its derivatives. [, ]
Q3: How does acenaphthenone behave as a reactant in organic synthesis?
A3: Acenaphthenone exhibits versatile reactivity and serves as a valuable building block in organic synthesis. Some key reactions include:
- Cycloaddition Reactions: Acenaphthenone undergoes thermal and photolytic cycloaddition reactions with various partners, including diazo compounds, isocyanates, and acetylenes, leading to the formation of diverse heterocyclic systems. [, , ]
- Condensation Reactions: It readily undergoes condensation reactions with various nucleophiles, such as sulfonium ylides and hydrazines, providing access to spirocyclic compounds and pyrazolines, respectively. [, ]
- Oxidation Reactions: Acenaphthenone can be oxidized to acenaphthenequinone using various oxidizing agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) or chromic anhydride. [, ]
- Reduction Reactions: It can be reduced to acenaphthenol using reducing agents like lithium aluminum hydride. []
Q4: Can you elaborate on the photochemical reactions of acenaphthenone?
A4: Acenaphthenone displays intriguing photochemical behavior. [, , , , ] For instance:
- Photooxygenation: In the presence of a sensitizer like 9,10-dicyanoanthracene and molecular oxygen, acenaphthenone undergoes photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives. This reaction proceeds via an electron transfer mechanism involving an enol intermediate. []
- Photorearrangement: Similar to dibenzoylalkenes, acenaphthenone derivatives like acenaphthenone-2-ylidene ketones can undergo photorearrangement reactions. []
- Photodehydrogenation: Under concentrated sunlight, acenaphthene can undergo photodehydrogenation to form acenaphthylene and acenaphthenone. []
Q5: How does acenaphthenone interact with metals?
A5: Acenaphthenone-derived ligands, such as bis(arylimino)acenaphthene (BIAN) and N-(arylimino)acenaphthenones, can coordinate to transition metals like chromium, forming mononuclear and dinuclear complexes. These complexes exhibit interesting catalytic properties, particularly in the polymerization of dienes like butadiene and isoprene. []
Q6: What are the environmental implications of acenaphthenone?
A6: Acenaphthenone is an oxygenated polycyclic aromatic hydrocarbon (PAH) often identified in contaminated soils and sediments. [, ] While it might be present in the environment due to direct contamination, it can also form as a degradation product of parent PAHs like acenaphthene and acenaphthylene. [, , , ]
Q7: How is acenaphthenone degraded in the environment?
A7: Acenaphthenone can be degraded by various microorganisms, including bacteria and fungi. [, , ] For example:
- Fungal Degradation: Cunninghamella elegans metabolizes acenaphthenone, producing metabolites like 6-hydroxyacenaphthenone and 1,2-acenaphthenedione. []
- Bacterial Degradation: Mycobacterium sp. strain PYR-1 degrades fluoranthene, producing 1-acenaphthenone as one of the metabolites. [] Similarly, Sphingobacterium sp. strain RTSB can degrade acenaphthene through a pathway involving 1-acenaphthenone as an intermediate, ultimately yielding salicylic acid and catechol. []
Q8: What are the analytical techniques used to study acenaphthenone in environmental samples?
A8: Analyzing acenaphthenone in environmental samples often involves a combination of extraction and chromatographic techniques. [, ] Common methods include:
- Chromatographic Separation: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to separate acenaphthenone from other components in the extract. [, ]
- Mass Spectrometry Detection: Mass spectrometry, often coupled with GC (GC-MS), is used to identify and quantify acenaphthenone based on its mass-to-charge ratio. [, ]
Q9: What are some areas for further research on acenaphthenone?
A9: Despite significant progress, further research on acenaphthenone is crucial. Some key areas include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

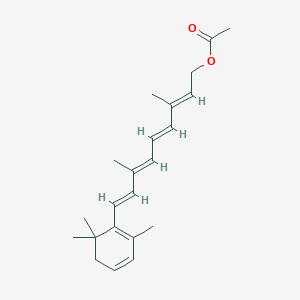


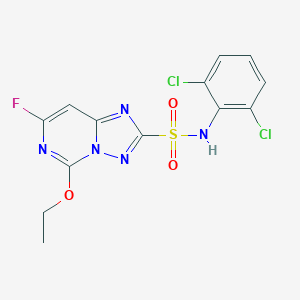

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

